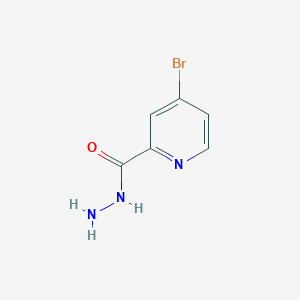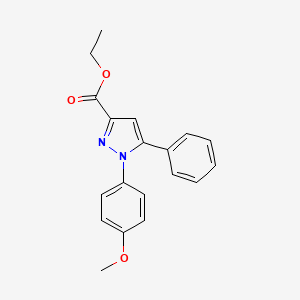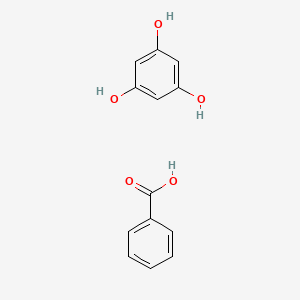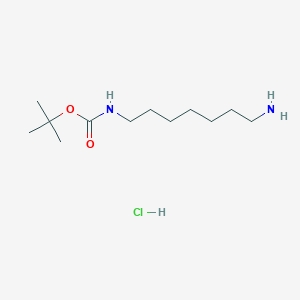
tert-Butyl (7-aminoheptyl)carbamate hydrochloride
Vue d'ensemble
Description
“tert-Butyl (7-aminoheptyl)carbamate hydrochloride” is a compound with the molecular formula C12H27ClN2O2 . It has a molecular weight of 266.81 g/mol . This compound is an alkane chain with terminal amine and Boc-protected amino groups .
Synthesis Analysis
This compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl N-(7-aminoheptyl)carbamate . The InChI code is 1S/C12H26N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13;/h4-10,13H2,1-3H3,(H,14,15);1H . The canonical SMILES is CC©©OC(=O)NCCCCCCCN.Cl .Chemical Reactions Analysis
The compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.81 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 9 . The exact mass is 266.1761058 g/mol and the monoisotopic mass is 266.1761058 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 17 .Applications De Recherche Scientifique
Decomposition and Environmental Applications
- Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : This study discusses the decomposition of air toxics, including methyl tert-butyl ether (MTBE), by applying radio frequency (RF) plasma reactors. It suggests the feasibility of using RF plasma technology for decomposing and converting MTBE into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene, indicating the potential for environmental detoxification processes (Hsieh et al., 2011).
Synthetic Applications and Mechanistic Insights
- Qualitative Structure-Metabolism Relationships in the Hydrolysis of Carbamates : This review focuses on the metabolic hydrolysis of medicinal carbamates, offering insights into how the molecular structure influences metabolic stability. It categorizes compounds based on their substituents, providing a foundation for designing carbamates with desired properties, such as drugs or prodrugs (Vacondio et al., 2010).
Environmental Fate and Toxicology
- Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : Summarizing the aerobic and anaerobic biodegradation pathways of ETBE, a related compound, this review discusses microorganisms capable of degrading ETBE and its intermediates. It highlights the environmental persistence and potential for bioremediation of such compounds (Thornton et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Tert-Butyl (7-aminoheptyl)carbamate hydrochloride, also known as tert-butyl N-(7-aminoheptyl)carbamate;hydrochloride, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound contains an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to bind to its target protein and the E3 ligase, forming a ternary complex. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins within the cell. By tagging specific proteins for degradation, the compound can modulate various cellular processes depending on the function of the target protein .
Pharmacokinetics
Like other protacs, its effectiveness would depend on its ability to penetrate cells, its stability within the cellular environment, and its ability to selectively bind to its target protein and the e3 ligase .
Result of Action
The result of the compound’s action is the degradation of its target protein . This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors that affect the ubiquitin-proteasome system, such as the presence of proteasome inhibitors, could also influence the compound’s action . The compound’s stability may also be affected by storage conditions .
Propriétés
IUPAC Name |
tert-butyl N-(7-aminoheptyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13;/h4-10,13H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKWKRWGKDRLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (7-aminoheptyl)carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



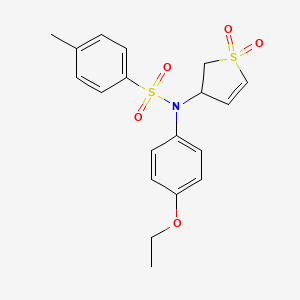
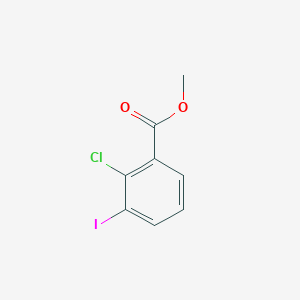
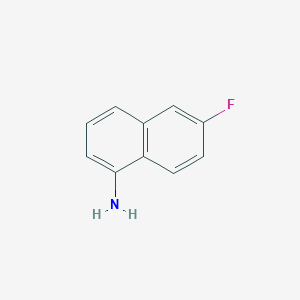

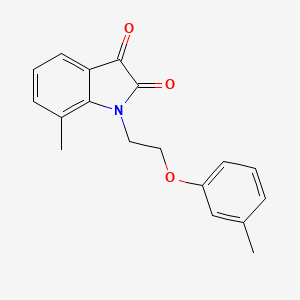
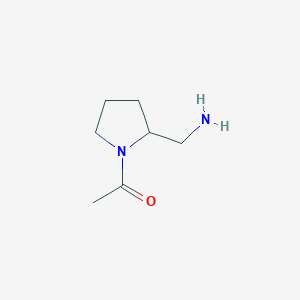



![Bipyridine, [(4-methylphenyl)sulfonyl]-](/img/structure/B3275221.png)
![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)
